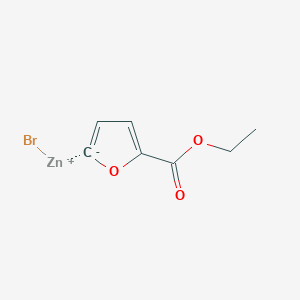
5-Ethoxycarbonyl-2-furylzinc bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxycarbonyl-2-furylzinc bromide is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The empirical formula is C7H7BrO3Zn and its molecular weight is 284.42 .
Physical and Chemical Properties The solution has a density of 0.979 g/mL at 25 °C. It is stored at a temperature between 2-8°C .
Scientific Research Applications
Renewable Chemical Sources and Advanced Materials
Furan derivatives, such as those related to 5-ethoxycarbonyl-2-furylzinc bromide, are pivotal in converting plant biomass into valuable chemicals. These compounds serve as platform chemicals for synthesizing a wide range of monomers, polymers, and functional materials. The research by Chernyshev, Kravchenko, and Ananikov (2017) emphasizes the role of HMF and its derivatives in offering sustainable alternatives to petroleum-based raw materials for producing polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. This transition to bio-based feedstocks represents a significant stride towards greener and more sustainable chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Remediation and Safety
The study by Gandhi, Kesari, and Kumar (2022) explores the degradation of ethidium bromide, a compound with structural similarities to brominated furan derivatives, by identified bacteria. This research underscores the potential of microbial pathways to mitigate the environmental impact of hazardous chemicals, suggesting that derivatives of furan compounds could also be subjects for bioremediation studies. Understanding the microbial interactions with furan derivatives could lead to innovative approaches for treating laboratory waste and other environmental contaminants (Gandhi, Kesari, & Kumar, 2022).
Advanced Analytical and Electrochemical Processes
Research into electrochemical processes for water treatment identifies the critical role of bromide and chloride concentrations in determining the efficiency and safety of these treatments. Radjenovic and Sedlak (2015) highlight how electrochemical oxidation, relevant to the chemistry of brominated compounds, can be influenced by the presence of these ions. This insight is crucial for developing more effective and environmentally friendly water treatment technologies, indicating the potential for furan derivatives to play a role in innovative electrochemical solutions (Radjenovic & Sedlak, 2015).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H336 (may cause drowsiness or dizziness), and H351 (suspected of causing cancer). Precautionary measures include avoiding exposure, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxycarbonyl-2-furylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

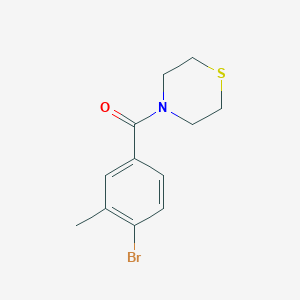
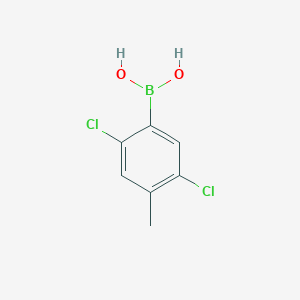
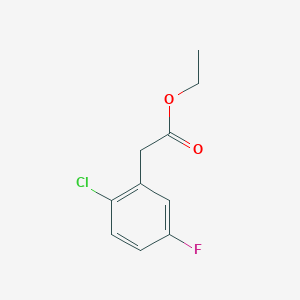
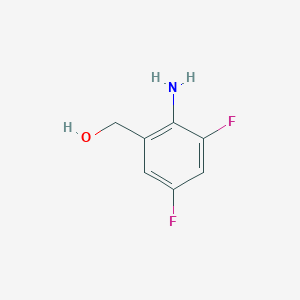
![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)
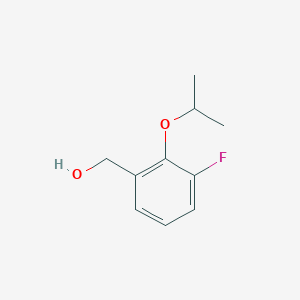
![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)
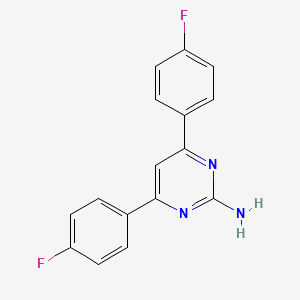
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)

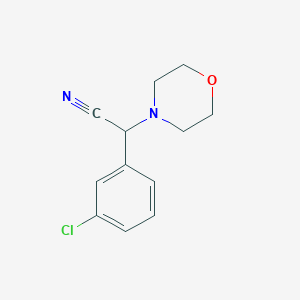
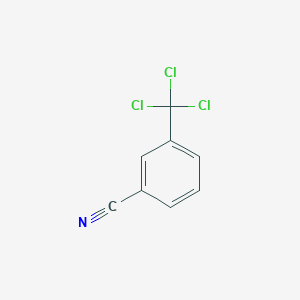
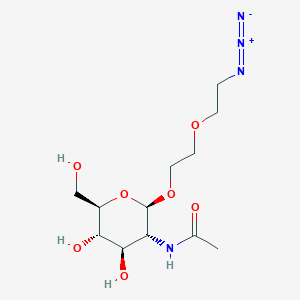
![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)